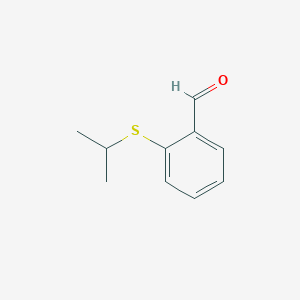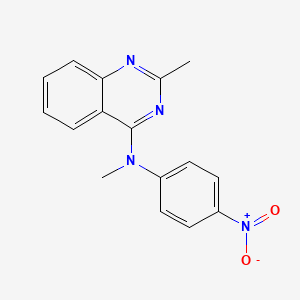
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine
Overview
Description
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 4-nitroaniline with 2,4-dimethylquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 4-Quinazolinamine, N,2-dimethyl-N-(4-aminophenyl)-
Substitution: Various substituted quinazolinamines depending on the nucleophile used.
Scientific Research Applications
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, such as the presence of the nitro group, which can participate in redox reactions.
Comparison with Similar Compounds
- 4-Quinazolinamine, N,N-dimethyl-2-(4-nitrophenyl)-
- 4-Quinazolinamine, N,2-dimethyl-N-(4-aminophenyl)-
Comparison: Compared to its analogs, N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the nitro group can significantly influence its reactivity and interaction with biological targets.
Properties
CAS No. |
827031-34-5 |
|---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O2/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(10-8-12)20(21)22/h3-10H,1-2H3 |
InChI Key |
DIHCMDVTRMTNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
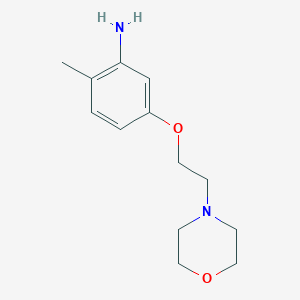
![Piperazine, 1-[(4-fluorophenyl)methyl]-2,5-dimethyl-, (2S,5R)-](/img/structure/B8768535.png)
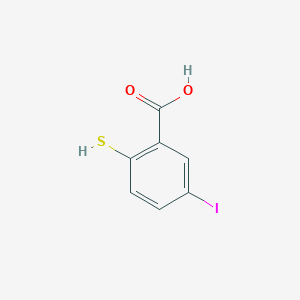
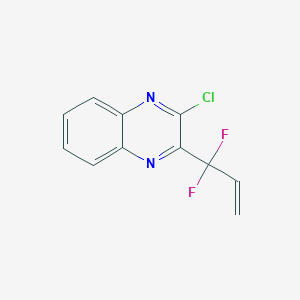
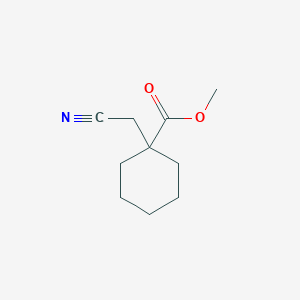
![4'-Methoxy[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B8768546.png)
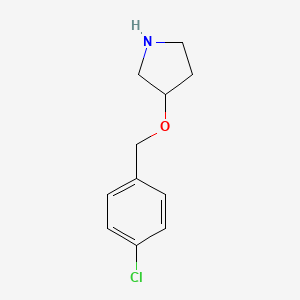
![3'-(Pyridin-4-yl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B8768562.png)
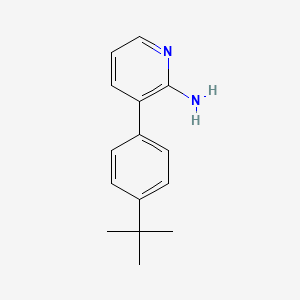
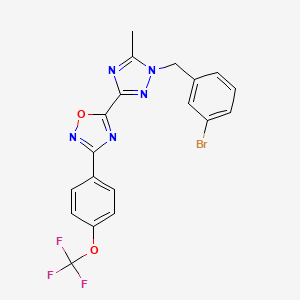
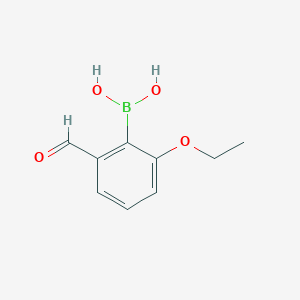
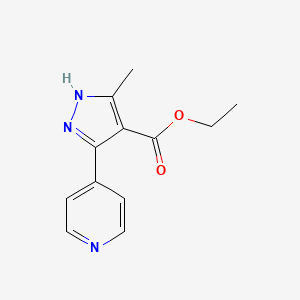
![2-(Hydroxymethyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B8768608.png)
